molecular formula C21H16F5N3O2S B319853 N-(2,5-difluorophenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-(2,5-difluorophenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B319853
M. Wt: 469.4 g/mol
InChI Key: JETBMZXXCCBTOJ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of fluorine atoms and a trifluoromethyl group in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine ring: This is achieved through the reaction of appropriate starting materials under controlled conditions, often involving the use of catalysts and specific solvents.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrimidine intermediate with a thiol compound, leading to the formation of the sulfanyl linkage.

    Attachment of the propanamide moiety: The final step involves the reaction of the intermediate with a propanamide derivative, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(2,5-difluorophenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s fluorinated aromatic rings and trifluoromethyl group play a crucial role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the fluorinated and pyrimidinyl moieties.

    2-(4-Chlorophenyl)ethylamine: Similar in structure but contains a chlorophenyl group instead of a methoxyphenyl group.

    Phenethylamine derivatives: These compounds have structural similarities but differ in their functional groups and overall reactivity.

Uniqueness

N-(2,5-difluorophenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide stands out due to its unique combination of fluorinated aromatic rings, a trifluoromethyl group, and a sulfanyl linkage

Properties

Molecular Formula

C21H16F5N3O2S

Molecular Weight

469.4 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C21H16F5N3O2S/c1-31-14-5-2-12(3-6-14)16-11-18(21(24,25)26)29-20(28-16)32-9-8-19(30)27-17-10-13(22)4-7-15(17)23/h2-7,10-11H,8-9H2,1H3,(H,27,30)

InChI Key

JETBMZXXCCBTOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NC3=C(C=CC(=C3)F)F)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NC3=C(C=CC(=C3)F)F)C(F)(F)F

Origin of Product

United States

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